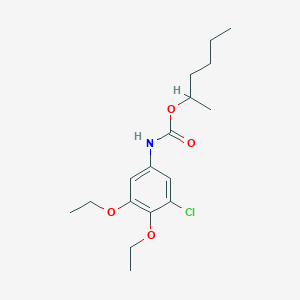
Hexan-2-yl (3-chloro-4,5-diethoxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexan-2-yl (3-chloro-4,5-diethoxyphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely known for their diverse applications in agriculture, medicine, and industry due to their unique chemical properties. This compound, in particular, features a hexan-2-yl group attached to a 3-chloro-4,5-diethoxyphenyl moiety through a carbamate linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexan-2-yl (3-chloro-4,5-diethoxyphenyl)carbamate typically involves the reaction of hexan-2-ol with 3-chloro-4,5-diethoxyphenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as tertiary amines, can also enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
Hexan-2-yl (3-chloro-4,5-diethoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of carbamate derivatives with higher oxidation states.
Reduction: Production of amine derivatives.
Substitution: Generation of substituted carbamates with different functional groups.
Scientific Research Applications
Hexan-2-yl (3-chloro-4,5-diethoxyphenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of cholinesterase enzymes.
Medicine: Explored for its potential therapeutic effects, including its use as a pesticide and in the development of new drugs.
Industry: Utilized in the formulation of agrochemicals and as a stabilizer in polymer production.
Mechanism of Action
The mechanism of action of Hexan-2-yl (3-chloro-4,5-diethoxyphenyl)carbamate involves the inhibition of specific enzymes, such as cholinesterases. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, a neurotransmitter. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve signal transmission.
Comparison with Similar Compounds
Similar Compounds
- Hexan-2-yl (3-chloro-4,5-dimethoxyphenyl)carbamate
- Hexan-2-yl (3-chloro-4,5-diethoxyphenyl)urea
- Hexan-2-yl (3-chloro-4,5-diethoxyphenyl)thiocarbamate
Uniqueness
Hexan-2-yl (3-chloro-4,5-diethoxyphenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both chloro and diethoxy groups enhances its reactivity and potential as an enzyme inhibitor compared to similar compounds.
Properties
CAS No. |
84971-70-0 |
|---|---|
Molecular Formula |
C17H26ClNO4 |
Molecular Weight |
343.8 g/mol |
IUPAC Name |
hexan-2-yl N-(3-chloro-4,5-diethoxyphenyl)carbamate |
InChI |
InChI=1S/C17H26ClNO4/c1-5-8-9-12(4)23-17(20)19-13-10-14(18)16(22-7-3)15(11-13)21-6-2/h10-12H,5-9H2,1-4H3,(H,19,20) |
InChI Key |
NSCAXSNCWTZYBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)OC(=O)NC1=CC(=C(C(=C1)Cl)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















